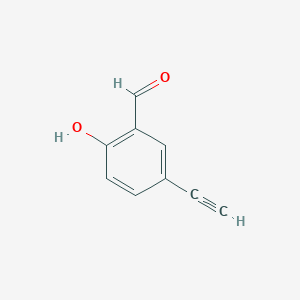

5-Ethynyl-2-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is 146.036779430 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-3-4-9(11)8(5-7)6-10/h1,3-6,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXSLYBFDHBCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665444 | |

| Record name | 5-Ethynyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252771-08-7 | |

| Record name | 5-Ethynyl-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethynyl-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-2-hydroxybenzaldehyde

Abstract

This guide provides a comprehensive, research-grade overview of the synthesis and characterization of 5-Ethynyl-2-hydroxybenzaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. We detail a robust and reproducible two-step synthetic protocol centered on the Sonogashira cross-coupling reaction, followed by a thorough characterization of the target molecule using modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals, offering not just a methodology, but also the underlying scientific principles and practical insights necessary for successful implementation.

Introduction: Significance of this compound

This compound, also known as 5-ethynylsalicylaldehyde, is an aromatic compound distinguished by three reactive functional groups: a hydroxyl group, an aldehyde, and a terminal alkyne. This unique combination makes it a highly versatile precursor for the synthesis of complex molecular architectures.

-

The Salicylaldehyde Moiety: The ortho-hydroxybenzaldehyde core is a privileged scaffold in chemistry, forming the basis of Schiff base ligands, coumarins, and various heterocyclic systems with demonstrated biological activities.

-

The Ethynyl Group: The terminal alkyne is a powerful functional handle, enabling participation in a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), C-C bond-forming cross-coupling reactions, and polymerization processes.

The convergence of these functionalities within a single molecule allows for orthogonal chemical modifications, positioning this compound as a strategic starting material for constructing novel therapeutic agents, functional polymers, and advanced organic materials.

Synthesis Methodology

The most efficient and widely adopted route for the synthesis of this compound is the palladium/copper-catalyzed Sonogashira cross-coupling reaction.[1][2] The strategy involves coupling a halogenated salicylaldehyde derivative with a protected alkyne, followed by in-situ or subsequent deprotection.

Principle and Strategy

The synthesis is executed in two primary stages:

-

Sonogashira Coupling: 5-Bromo-2-hydroxybenzaldehyde is coupled with an alkyne source. To prevent the undesired side reaction of alkyne homocoupling (Glaser coupling), a silyl-protected alkyne, ethynyltrimethylsilane (TMSA), is used. The TMS group acts as a temporary protecting group for the terminal alkyne's acidic proton.

-

Deprotection: The trimethylsilyl (TMS) group is selectively cleaved from the coupled product to reveal the terminal alkyne, yielding the final product.

Reaction Scheme

Figure 1: Overall synthetic scheme for this compound via Sonogashira coupling and subsequent TMS deprotection.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-hydroxybenzaldehyde

-

Ethynyltrimethylsilane (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Step 1: Synthesis of 2-hydroxy-5-((trimethylsilyl)ethynyl)benzaldehyde

-

To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-hydroxybenzaldehyde (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous THF and anhydrous triethylamine (TEA) in a 2:1 ratio by volume. The TEA serves as both the base and a co-solvent.

-

Stir the resulting mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

-

Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude TMS-protected intermediate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound (Deprotection)

-

Dissolve the crude 2-hydroxy-5-((trimethylsilyl)ethynyl)benzaldehyde from the previous step in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with 1M HCl until the pH is approximately 7.

-

Remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude final product.

Experimental Workflow Diagram

Caption: A workflow diagram illustrating the key stages of the synthesis and purification process.

Catalytic Mechanism: The "Why"

The success of the Sonogashira coupling hinges on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Palladium Cycle (The Cross-Coupling Engine):

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromo-2-hydroxybenzaldehyde, inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-limiting step.[5]

-

Transmetalation: The copper acetylide (formed in the copper cycle) transfers its acetylide group to the Pd(II) complex, displacing the bromide.

-

Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple and are eliminated, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.

-

-

Copper Cycle (The Acetylide Feeder):

-

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the triple bond of the alkyne.

-

Deprotonation: The amine base (triethylamine) removes the now-acidified terminal proton of the alkyne, forming a key copper acetylide intermediate. This species is then ready for the transmetalation step in the palladium cycle.[1]

-

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.

-

Loading and Elution: Load the prepared slurry onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc).

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen atoms in the molecule. Key expected signals include a sharp singlet for the aldehydic proton (δ ~9.9 ppm), a singlet for the phenolic hydroxyl proton (δ ~11.0 ppm, can be broad), a sharp singlet for the acetylenic proton (δ ~3.1 ppm), and distinct signals in the aromatic region (δ ~7.0-7.7 ppm) corresponding to the three protons on the benzene ring, showing characteristic coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the nine carbon atoms. Notable signals include the aldehyde carbonyl carbon (δ ~196 ppm), the two acetylenic carbons (δ ~83 and ~78 ppm), and the six aromatic carbons, including the carbon bearing the hydroxyl group (δ ~161 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present.

-

O-H Stretch: A broad band in the region of 3100-3300 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl group.

-

≡C-H Stretch: A sharp, strong peak around 3250-3300 cm⁻¹ confirms the presence of the terminal alkyne C-H bond.

-

C≡C Stretch: A weak but sharp absorption around 2100-2150 cm⁻¹ corresponds to the carbon-carbon triple bond.

-

C=O Stretch: A strong, sharp peak around 1660-1680 cm⁻¹ is indicative of the conjugated aldehyde carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₉H₆O₂), the expected molecular ion peak [M]⁺ or [M+H]⁺ will be observed at an m/z value corresponding to its molecular weight (approx. 146.04 g/mol ).[6][7]

Data Summary

| Parameter | Expected Value | Comment |

| Molecular Formula | C₉H₆O₂ | |

| Molecular Weight | 146.14 g/mol | [7] |

| Appearance | Solid | |

| ¹H NMR (CDCl₃) | δ ~11.0 (s, 1H, OH), 9.9 (s, 1H, CHO), 7.0-7.7 (m, 3H, Ar-H), 3.1 (s, 1H, C≡C-H) | Chemical shifts are approximate. |

| ¹³C NMR (CDCl₃) | δ ~196 (CHO), ~161 (C-OH), ~138, ~135, ~121, ~118, ~117 (Ar-C), ~83 (C≡C-H), ~78 (Ar-C≡C) | Chemical shifts are approximate. |

| IR (cm⁻¹) | ~3280 (≡C-H), ~3200 (O-H), ~2110 (C≡C), ~1670 (C=O) | [8] |

| MS (m/z) | ~146 [M]⁺ | Corresponds to the molecular ion.[6] |

Safety Precautions

-

Reagents: Handle all reagents in a well-ventilated fume hood. Triethylamine is flammable and corrosive. Palladium catalysts are toxic. 5-Bromo-2-hydroxybenzaldehyde is an irritant.

-

Product: this compound is expected to be an irritant to the skin, eyes, and respiratory system.[7] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Procedure: Reactions under an inert atmosphere should be handled with care.

Conclusion

This guide has outlined a reliable and well-established method for the synthesis of this compound using a Sonogashira cross-coupling reaction. The detailed protocol, mechanistic insights, and comprehensive characterization data provide researchers with the necessary tools to produce and validate this important chemical building block for further applications in scientific discovery and development.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Fiveable. Sonogashira Coupling Definition. [Link]

-

NROChemistry. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

YouTube. Sonogashira Coupling Reaction Mechanism. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound | C9H6O2 | CID 45083574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

spectroscopic data (NMR, IR, MS) for 5-Ethynyl-2-hydroxybenzaldehyde

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-2-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in the synthesis of complex organic molecules and functional materials. Designed for researchers and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The causality behind experimental choices and data interpretation is emphasized to ensure both technical accuracy and practical utility.

Introduction: The Structural Elucidation Imperative

This compound (also known as 5-ethynylsalicylaldehyde) is a bifunctional aromatic compound featuring hydroxyl, aldehyde, and terminal alkyne groups. This unique combination makes it a valuable precursor for creating complex heterocyclic systems, polymers, and novel pharmaceutical scaffolds. Unambiguous structural confirmation and purity assessment are paramount before its use in any synthetic pathway. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

Compound Profile:

-

Appearance: Typically a solid with a melting point of 115-118 °C[3]

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining how each spectrum corroborates the assigned structure.

Molecular Structure and Atom Numbering

A clear structural representation is essential for assigning spectroscopic signals. The following diagram illustrates the IUPAC-compliant numbering for this compound, which will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ¹H NMR Signals: The structure suggests the presence of six distinct proton signals: a phenolic hydroxyl proton, an aldehydic proton, three aromatic protons, and a terminal acetylenic proton.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| -OH (on C2) | 10.5 - 11.5 | Singlet (broad) | - | The phenolic proton is acidic and often exchanges, leading to a broad singlet. Its downfield shift is due to hydrogen bonding with the adjacent carbonyl oxygen.[4] |

| -CHO (on C1) | 9.8 - 10.1 | Singlet | - | Aldehydic protons are highly deshielded by the anisotropic effect of the carbonyl group and resonate in a characteristic downfield region where few other signals appear.[5][6] |

| H6 (on C6) | ~7.6 | Doublet | J ≈ 2.0-3.0 | This proton is ortho to the electron-withdrawing aldehyde group and meta to the hydroxyl group. It will be split into a doublet by the adjacent H4. |

| H4 (on C4) | ~7.5 | Doublet of Doublets | J ≈ 8.5, 2.5 | This proton is coupled to both H3 (ortho coupling, larger J) and H6 (meta coupling, smaller J). |

| H3 (on C3) | ~7.0 | Doublet | J ≈ 8.5 | This proton is ortho to the electron-donating hydroxyl group and shows a typical ortho coupling to H4. |

| -C≡CH (on C9) | ~3.1 | Singlet | - | The terminal acetylenic proton has a characteristic chemical shift due to the magnetic anisotropy of the triple bond. |

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often suitable, but DMSO-d₆ can be useful for clearly observing exchangeable protons like the hydroxyl group.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). A higher field strength provides better signal dispersion.

-

Data Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.

Expected ¹³C NMR Signals: The molecule has nine carbon atoms, all in unique chemical environments, which should result in nine distinct signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7 (-CHO) | 190 - 200 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[7] |

| C2 (-OH) | 160 - 165 | Aromatic carbon attached to an oxygen atom (hydroxyl group) is strongly deshielded. |

| C6 | 135 - 140 | Aromatic CH carbon ortho to the electron-withdrawing aldehyde group. |

| C4 | 130 - 135 | Aromatic CH carbon. |

| C5 (-C≡CH) | 125 - 130 | Aromatic quaternary carbon attached to the ethynyl group. |

| C1 | 120 - 125 | Aromatic quaternary carbon attached to the aldehyde group. |

| C3 | 118 - 122 | Aromatic CH carbon ortho to the electron-donating hydroxyl group. |

| C8 (-C≡CH) | 80 - 85 | Acetylenic carbon attached to the aromatic ring. |

| C9 (-C≡CH) | 78 - 83 | Terminal acetylenic carbon. |

Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 128 or more) is typically required to obtain a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an ideal technique for the rapid identification of functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).

Expected IR Absorption Bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |

| O-H Stretch | Phenolic -OH | 3200 - 3400 | Strong, Broad | The broadness is due to hydrogen bonding, likely intramolecularly with the aldehyde's carbonyl oxygen. |

| ≡C-H Stretch | Terminal Alkyne | 3250 - 3350 | Strong, Sharp | A very characteristic and sharp peak for a terminal alkyne C-H bond. |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Characteristic C-H stretches from the benzene ring.[8] |

| C-H Stretch | Aldehyde | 2700 - 2850 | Medium, often two bands | The aldehydic C-H stretch often appears as a pair of bands (Fermi resonance), which is a key diagnostic feature for aldehydes.[5][9] |

| C≡C Stretch | Alkyne | 2100 - 2150 | Medium to Weak, Sharp | The position of this peak confirms the presence of the carbon-carbon triple bond. |

| C=O Stretch | Aldehyde (Aromatic) | 1650 - 1680 | Strong, Sharp | Conjugation with the aromatic ring and intramolecular hydrogen bonding lowers the frequency compared to a saturated aldehyde.[5][8] |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium, multiple bands | These absorptions are characteristic of the benzene ring framework.[8] |

Protocol: Acquiring an IR Spectrum

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is standard.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is a non-destructive and rapid method.

-

Data Acquisition: Record a background spectrum of the empty ATR crystal first. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Analysis: Identify the key absorption peaks and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular formula C₉H₆O₂ gives an exact mass of 146.0368 Da. A strong molecular ion peak is expected at m/z = 146, as aromatic systems are stable.[1][10]

-

Key Fragmentation Pathways: Aromatic aldehydes exhibit predictable fragmentation patterns.[11][12]

| m/z Value | Proposed Fragment Ion | Rationale for Formation |

| 146 | [C₉H₆O₂]⁺ | Molecular Ion (M⁺) |

| 145 | [C₉H₅O₂]⁺ | Loss of a hydrogen radical (H•) from the aldehyde group (α-cleavage), a very common fragmentation for aldehydes.[11][13] |

| 117 | [C₉H₅O]⁺ | Loss of the formyl radical (•CHO) from the molecular ion (M-29).[12][14] |

| 89 | [C₇H₅]⁺ | Subsequent loss of a carbon monoxide (CO) molecule from the [M-H]⁺ ion (m/z 145 -> 117), followed by loss of another CO molecule is less likely. A more probable route is loss of CO from the m/z 117 fragment. |

digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#FEF7E0"]; edge [fontname="Helvetica", fontsize=9];M [label="[C₉H₆O₂]⁺\nm/z = 146"]; M_minus_H [label="[C₉H₅O₂]⁺\nm/z = 145"]; M_minus_CHO [label="[C₈H₅O]⁺\nm/z = 117"]; M_minus_H_minus_CO [label="[C₈H₅O]⁺\nm/z = 117"];

M -> M_minus_H [label="- H•"]; M -> M_minus_CHO [label="- •CHO"]; M_minus_H -> M_minus_H_minus_CO [label="- CO"]; }

Caption: Plausible EI fragmentation pathways for this compound.

Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Method: Inject the sample into the GC. The compound will travel through a capillary column, separating it from any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.

-

MS Method: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization at 70 eV). The mass analyzer scans a range (e.g., m/z 40-400) to detect the parent ion and its fragments.

-

Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion peak and interpret the major fragment ions.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound.

-

MS confirms the molecular weight is 146 g/mol .

-

IR confirms the presence of the key functional groups: a hydroxyl (-OH), a terminal alkyne (-C≡CH), and a conjugated aldehyde (-CHO).

-

¹³C NMR confirms the presence of nine unique carbons, including a carbonyl, two alkyne carbons, and six aromatic carbons.

-

¹H NMR provides the final and most detailed piece of the puzzle, confirming the substitution pattern on the aromatic ring and the connectivity of all proton-bearing groups.

Each technique independently supports the proposed structure, and together, they form an unambiguous chemical fingerprint. This comprehensive characterization is an indispensable first step for any researcher intending to use this compound in further scientific endeavors.

References

- NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. NPTEL Archive.

-

Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745–1749. Retrieved from [Link]

-

Nyquist, R. A., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. Retrieved from [Link]

-

Nyquist, R. A. (1992). Infrared Study of 4-Substituted Benzaldehydes in Dilute Solution in Various Solvents: The Carbonyl Stretching Mode. Applied Spectroscopy, 46(2), 306–316. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45083574, this compound. PubChem. Retrieved from [Link]

- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning. (Content derived from general knowledge of this textbook, specifically Chapter 19.14 on Spectroscopy of Aldehydes and Ketones).

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). MS (GC) of this compound. Wiley. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H6O2). Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4: Fragmentation of Aldehydes. Whitman College. Retrieved from [Link]

-

LookChem. (n.d.). Cas 252771-08-7, Benzaldehyde, 5-ethynyl-2-hydroxy-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) for 2-Hydroxybenzaldehyde. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 13 C NMR spectrum of 2-hydroxy-4-[2-(ethylthio)ethoxy]benzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fullerene Derivatives with Increased Dielectric Constant - Supplementary Information. Retrieved from [Link]

-

Shenyang Pharmaceutical University. (n.d.). Selective demethylation and debenzylation of aryl ethers... - Supporting Information. Retrieved from [Link]

-

Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-187. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3865787, 5-Ethoxy-2-hydroxybenzaldehyde. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST WebBook. Retrieved from [Link]

-

Hadizadeh, M., et al. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(2), 229-233. Retrieved from [Link]

-

Roman, G. (2023). Salicylaldehydes derived from 5-chloromethyl-2-hydroxybenzaldehyde – synthesis and reactions. Chemistry & Chemical Technology, 17(3), 532-542. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse010005 P-Hydroxybenzaldehyde. Retrieved from [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2... - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70949, 2,5-Dihydroxybenzaldehyde. PubChem. Retrieved from [Link]

-

NIST. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. NIST WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, benzene, experimental) for 2-Hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C9H6O2 | CID 45083574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. lookchem.com [lookchem.com]

- 4. science.lpnu.ua [science.lpnu.ua]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. GCMS Section 6.11.4 [people.whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 5-Ethynyl-2-hydroxybenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

5-Ethynyl-2-hydroxybenzaldehyde, also known as 5-ethynylsalicylaldehyde, is a bifunctional aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structure, featuring a reactive aldehyde, a phenolic hydroxyl group, and a terminal alkyne, offers a trifecta of chemical handles for diverse synthetic transformations. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an exploration of its applications as a precursor to pharmacologically active compounds.

The strategic placement of the ethynyl group at the 5-position of the salicylaldehyde scaffold provides a key functionality for the introduction of various substituents through reactions such as the Sonogashira coupling and click chemistry.[1][2] This versatility allows for the construction of extensive compound libraries for screening and lead optimization in drug development programs. The aldehyde and hydroxyl groups, on the other hand, are classical participants in a myriad of condensation and substitution reactions, enabling the formation of a wide array of heterocyclic and other complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Ethynylsalicylaldehyde | [3] |

| CAS Number | 252771-08-7 | [3] |

| Molecular Formula | C₉H₆O₂ | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| Melting Point | 115-118 °C | [4] |

| Boiling Point | 245.6 ± 30.0 °C (Predicted) | [4] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [4] |

| Appearance | Not explicitly stated, likely a solid at room temperature | Inferred from melting point |

| Solubility | No specific data found, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical principles |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad peak in the region of 3100-3400 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. The sharp, weak absorption around 3300 cm⁻¹ is indicative of the ≡C-H stretching of the terminal alkyne. The aldehydic C-H stretch typically appears as two weak bands around 2850 and 2750 cm⁻¹. A strong absorption band in the region of 1650-1680 cm⁻¹ is attributed to the C=O stretching of the aldehyde. The C≡C stretching of the alkyne is expected to be a weak to medium band around 2100 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides valuable information about the proton environments in the molecule. The aldehydic proton is expected to be the most downfield signal, appearing as a singlet around δ 9.8-10.0 ppm. The phenolic hydroxyl proton will likely be a broad singlet, with its chemical shift being concentration and solvent dependent, typically in the range of δ 5-11 ppm. The aromatic protons will appear in the aromatic region (δ 7.0-8.0 ppm), and their splitting pattern will be indicative of their coupling with each other. The acetylenic proton should appear as a sharp singlet around δ 3.0-3.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The aldehydic carbonyl carbon is the most deshielded, appearing around δ 190-195 ppm. The carbon atoms of the aromatic ring will resonate in the region of δ 110-160 ppm. The two sp-hybridized carbons of the ethynyl group will appear in the range of δ 70-90 ppm.[5]

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 146, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO, 29 Da) and other characteristic fragments.[6]

Synthesis of this compound

A reliable and efficient synthesis of this compound is crucial for its accessibility in research. A common and effective method involves a two-step sequence starting from the commercially available 4-bromosalicylaldehyde. This pathway utilizes a Sonogashira coupling reaction followed by a desilylation step.[7][8][9]

Diagram 1: Synthetic Pathway to this compound

Caption: A two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Hydroxy-5-((trimethylsilyl)ethynyl)benzaldehyde

This step involves the palladium-catalyzed Sonogashira coupling of 4-bromosalicylaldehyde with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing its self-coupling.[7]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromosalicylaldehyde (1.0 eq) in anhydrous triethylamine (Et₃N).

-

Addition of Reagents: To the stirred solution, add trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the TMS-protected intermediate.

Step 2: Synthesis of this compound

The final step is the removal of the TMS protecting group to yield the desired product.

-

Reaction Setup: Dissolve the TMS-protected intermediate from Step 1 in methanol (MeOH).

-

Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the synthesis of a variety of biologically active molecules. The presence of the ethynyl group is particularly advantageous for the development of targeted covalent inhibitors and for the construction of complex molecules via click chemistry.

Diagram 2: Application of this compound in the Synthesis of Bioactive Molecules

Caption: Diverse applications of this compound in medicinal chemistry.

Precursor for Lysine-Targeting Covalent Kinase Inhibitors

A significant application of ethynylbenzaldehyde derivatives is in the design of irreversible covalent inhibitors targeting lysine residues in protein kinases.[10] The aldehyde group can form a reversible Schiff base with the ε-amino group of a lysine residue in the kinase active site. The strategically placed ethynyl group can then undergo a Michael addition with a nearby nucleophilic residue, leading to the formation of a stable covalent bond and irreversible inhibition of the enzyme. This approach has been successfully employed to develop potent and selective inhibitors for various kinases implicated in cancer and other diseases.[10]

Synthesis of Bioactive Heterocyclic Compounds

The salicylaldehyde moiety is a well-established precursor for a wide range of heterocyclic compounds with diverse pharmacological activities.[11] The aldehyde and hydroxyl groups can participate in condensation reactions with various reagents to form benzofurans, coumarins, chromones, and other heterocyclic systems. The ethynyl group at the 5-position can be further functionalized before or after the heterocycle formation, allowing for the generation of a large diversity of compounds for biological screening.

Utility in Click Chemistry

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This highly efficient and specific reaction allows for the facile conjugation of the 5-ethynylsalicylaldehyde core with various azide-containing molecules, including peptides, sugars, and other drug fragments. This strategy is widely used in drug discovery for the rapid synthesis of compound libraries and for the development of bioconjugates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is reported to cause skin, eye, and respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique combination of reactive functional groups provides a powerful platform for the synthesis of diverse and complex molecular architectures. From its application in the development of targeted covalent kinase inhibitors to its utility in the construction of bioactive heterocycles and its role in click chemistry, this compound offers significant potential for the discovery of novel therapeutic agents. A thorough understanding of its chemical properties, a reliable synthetic route, and an appreciation of its diverse applications are essential for harnessing the full potential of this remarkable molecule.

References

-

PubChem. This compound. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). [Link]

-

LookChem. Benzaldehyde, 5-ethynyl-2-hydroxy-. [Link]

-

Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. [Link]

-

Fullerene Derivatives with Increased Dielectric Constant - The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Syntheses. Benzaldehyde, m-hydroxy-. [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]

-

European Patent Office. Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

OAText. Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]

-

ResearchGate. 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]

-

Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-542. [Link]

-

PubMed Central. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

The Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]

-

DergiPark. The Use of Click Chemisty in Drug Development Applications. [Link]

-

ResearchGate. (PDF) Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

NP-MRD. Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). [Link]

-

Utah Chemistry. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. [Link]

-

RSC Publishing. Kinases Home. [Link]

-

ResearchGate. Synthesis, complexation, spectral, antibacterial and antifungal activity of 2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde oxime. [Link]

-

The Royal Society of Chemistry. Synthesis, Spectroscopy, Structures and Antimicrobial activity of Mixed-Ligand Zinc(II) Complexes with 5-Nitro-salicylaldehyde Thiosemicarbazones. [Link]

-

ResearchGate. IR spectra of 5-bromosalicylaldehyde and [ZnL2(H2O)2] (C1). [Link]

-

NIH. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. [Link]

-

MDPI. Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. [Link]

-

MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

-

ResearchGate. Microwave synthesis, spectral, thermal, and antimicrobial activities of some transition metal complexes involving 5-bromosalicylaldehyde moiety. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H6O2 | CID 45083574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. hmdb.ca [hmdb.ca]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. science.lpnu.ua [science.lpnu.ua]

5-Ethynyl-2-hydroxybenzaldehyde CAS number and molecular formula

This guide provides a comprehensive technical overview of 5-Ethynyl-2-hydroxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers and professionals in drug development and materials science. This document delves into its chemical identity, synthesis, key properties, and potential applications, offering field-proven insights and detailed methodologies.

Core Chemical Identity

This compound, also known as 5-ethynylsalicylaldehyde, is a bifunctional organic compound featuring a reactive ethynyl group and a salicylaldehyde scaffold. This unique combination of functional groups makes it a valuable building block in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 252771-08-7 | PubChem[1] |

| Molecular Formula | C₉H₆O₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 146.14 g/mol | PubChem[1] |

| Canonical SMILES | C#CC1=CC(=C(C=C1)O)C=O | PubChem[1] |

| InChIKey | PQXSLYBFDHBCSW-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound: A Methodological Deep Dive

The primary and most effective method for synthesizing this compound is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of pharmaceuticals and advanced organic materials due to its mild conditions and broad functional group tolerance.[2] The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[3][4]

Rationale for Synthetic Route

The Sonogashira coupling is the chosen method due to its high efficiency and directness in introducing the ethynyl group onto the salicylaldehyde backbone. The common starting material is a halogenated salicylaldehyde, typically 5-bromo-2-hydroxybenzaldehyde or 5-iodo-2-hydroxybenzaldehyde. The choice between a bromo or iodo derivative often depends on commercial availability and reactivity, with the iodo compound generally exhibiting higher reactivity.

Generalized Experimental Protocol: Sonogashira Coupling

This protocol provides a robust starting point for the synthesis, based on established procedures for similar substrates.[5]

Starting Materials:

-

5-Bromo-2-hydroxybenzaldehyde (or 5-Iodo-2-hydroxybenzaldehyde)

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry reaction flask, add 5-bromo-2-hydroxybenzaldehyde, the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%). The flask is then purged with an inert gas (e.g., argon or nitrogen) to exclude oxygen and moisture, which can deactivate the catalysts.

-

Solvent and Reagent Addition: Anhydrous solvent and the amine base are added via syringe. The mixture is stirred to ensure dissolution.

-

Alkyne Addition: Ethynyltrimethylsilane is added dropwise to the reaction mixture at room temperature. The use of TMS-acetylene is advantageous as it is a liquid and easier to handle than acetylene gas. The trimethylsilyl group also serves as a protecting group for the terminal alkyne.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Deprotection: Upon completion of the coupling, the trimethylsilyl group is removed. This is often achieved by adding a base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Workup and Purification: The reaction mixture is quenched with water or a saturated ammonium chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data is not widely published, the following properties are based on computational data and typical characteristics of similar aromatic aldehydes.

| Property | Value/Description | Source/Comment |

| Appearance | Expected to be a solid at room temperature. | Based on related compounds. |

| Melting Point | Not definitively reported in publicly available literature. | |

| Boiling Point | Not available. | Likely to decompose at higher temperatures. |

| Solubility | Soluble in common organic solvents like DMSO, methanol, and chloroform. | |

| XLogP3 | 1.8 | PubChem (Computed)[1] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the phenolic hydroxyl group (which may be broad), aromatic protons in the range of 7.0-7.8 ppm, and a singlet for the acetylenic proton (~3.0-3.5 ppm).

-

¹³C NMR: Characteristic peaks would be observed for the aldehyde carbonyl carbon (~190 ppm), the ethynyl carbons (~80-90 ppm), and the aromatic carbons.

-

IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch around 1650-1700 cm⁻¹, a broad O-H stretch from the phenol, C-H stretches for the aromatic ring and aldehyde, and a characteristic C≡C stretch for the alkyne.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. A high-resolution mass spectrum can confirm the elemental composition.[6]

Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research.

Synthesis of Bioactive Compounds and Fluorescent Probes

The salicylaldehyde moiety is a well-known scaffold for the synthesis of Schiff bases, which are known to possess a wide range of biological activities.[7] The presence of the ethynyl group opens up possibilities for "click chemistry" reactions, allowing for the facile conjugation of this molecule to other biomolecules or fluorescent tags. This makes this compound a promising precursor for the development of:

-

Novel therapeutic agents: The core structure can be elaborated to synthesize compounds for screening in various disease models.[8][9][10]

-

Fluorescent probes: The salicylaldehyde portion can be part of a fluorophore system, and the ethynyl group can be used to attach the probe to specific cellular targets for imaging applications.[11][12][13][14][15]

Caption: Key application pathways for this compound.

Polymer Science

Hydroxybenzaldehydes can serve as monomers in the synthesis of novel polymers.[16] The aldehyde and hydroxyl groups can participate in polymerization reactions, while the ethynyl group can be used for post-polymerization modification or cross-linking, leading to materials with tailored properties for applications in electronics or advanced coatings.[17][18][19]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

GHS Hazard Statements: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery, the development of advanced materials, and as a tool for chemical biology. Its synthesis via the robust Sonogashira coupling allows for its accessible preparation, and its dual functionality provides a platform for diverse chemical transformations. As research in these fields continues to advance, the utility of this compound is expected to grow.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Ethoxy-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

SpectraBase. This compound. [Link]

-

Gelest. Cross-Coupling of Alkynylsilanes. [Link]

-

ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. [Link]

-

ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]

-

National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

-

National Center for Biotechnology Information. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. [Link]

-

City University of Hong Kong. Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging. [Link]

-

SIDS INITIAL ASSESSMENT PROFILE. 2-Hydroxybenzaldehyde. [Link]

-

Semantic Scholar. 2‐Hydroxybenzaldehyde Azine and γ‐Cyclodextrin Based Colorimetric/Fluorescent Probe for Highly Sensitive and Selective Detection of Cu2+. [Link]

-

The Journal of Phytopharmacology. Exploring the Diverse Bioactive Compounds from Medicinal Plants: A Review. [Link]

-

PubMed. Fabrication of chitosan-based fluorescent hydrogel membranes cross-linked with bisbenzaldehyde for efficient selective detection and adsorption of Fe2. [Link]

-

National Center for Biotechnology Information. Strategies on biosynthesis and production of bioactive compounds in medicinal plants. [Link]

-

National Center for Biotechnology Information. 5‐Hydroxymethylfurfural Derived Epoxy Monomers Reactions With COS: Synthesis of Polymeric Thiocarbonates with Pendant Aldehyde or Vinyl Groups. [Link]

-

PubMed. A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO. [Link]

-

MDPI. Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. [Link]

-

ResearchGate. The synthesis, characterization and thermal stability of oligo-4-hydroxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. [Link]

Sources

- 1. This compound | C9H6O2 | CID 45083574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phytopharmajournal.com [phytopharmajournal.com]

- 9. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 12. 2‐Hydroxybenzaldehyde Azine and γ‐Cyclodextrin Based Colorimetric/Fluorescent Probe for Highly Sensitive and Selective Detection of Cu2+ | Semantic Scholar [semanticscholar.org]

- 13. Fabrication of chitosan-based fluorescent hydrogel membranes cross-linked with bisbenzaldehyde for efficient selective detection and adsorption of Fe2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. par.nsf.gov [par.nsf.gov]

- 18. 5‐Hydroxymethylfurfural Derived Epoxy Monomers Reactions With COS: Synthesis of Polymeric Thiocarbonates with Pendant Aldehyde or Vinyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Alkyne Moiety as a Gateway: A Technical Guide to the Synthesis and Application of 5-Ethynyl-2-hydroxybenzaldehyde Derivatives

Introduction: The Strategic Value of a Trifunctional Scaffolding

In the landscape of modern synthetic chemistry, the efficiency and versatility of a starting material are paramount. 5-Ethynyl-2-hydroxybenzaldehyde, a seemingly simple aromatic compound, represents a powerful trifunctional scaffold for the generation of diverse and complex molecular architectures. Its strategic arrangement of an aldehyde, a hydroxyl group, and a terminal alkyne on a benzene ring offers orthogonal reactivity, allowing for a stepwise and controlled derivatization. This technical guide provides an in-depth exploration of the synthetic pathways stemming from this versatile building block and delves into the burgeoning applications of its derivatives in medicinal chemistry, materials science, and beyond. For researchers, scientists, and drug development professionals, understanding the potential locked within this molecule is key to unlocking novel solutions to complex scientific challenges.

Core Synthetic Transformations: A Triptych of Reactivity

The synthetic utility of this compound lies in the distinct reactivity of its three functional groups. This allows for a modular approach to the synthesis of a vast library of derivatives.

The Aldehyde: A Hub for Imine and C-C Bond Formation

The aldehyde functionality serves as a primary site for modification, most notably through the formation of Schiff bases (imines) via condensation with primary amines. This reaction is often carried out in refluxing ethanol or methanol, sometimes with a catalytic amount of acid. The resulting Schiff bases are not merely synthetic intermediates; many exhibit significant biological activity.

Furthermore, the aldehyde can participate in various carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions, to introduce further complexity and extend the molecular framework.

The Alkyne: A Gateway to Coupling and Cycloaddition Chemistry

The terminal alkyne is arguably the most versatile handle on the this compound scaffold. It opens the door to two of the most powerful reactions in modern organic synthesis: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

-

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.[1][2] This reaction is instrumental in creating extended π-conjugated systems, which are of significant interest in materials science for their electronic and photophysical properties. The mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination.[3]

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction joins the alkyne with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4] The reaction is lauded for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation and the synthesis of complex bioactive molecules.

The Hydroxyl Group: Modulating Solubility and Directing Reactivity

The phenolic hydroxyl group can be readily alkylated or acylated to modify the solubility and electronic properties of the resulting derivatives. For instance, etherification can be achieved using the Williamson ether synthesis. This functional group also plays a crucial role in directing ortho-formylation reactions in the synthesis of salicylaldehyde derivatives.[5][6]

Applications in Medicinal Chemistry: Targeting Disease with Precision

The derivatives of this compound have shown considerable promise in the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research.

Anticancer Agents

The structural motifs accessible from this compound are prevalent in many classes of anticancer compounds.

-

Schiff Base Derivatives: Schiff bases derived from salicylaldehydes have been shown to exhibit significant cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound derivatives are not extensively reported, analogous compounds have demonstrated potent effects. For example, certain benzaldehyde derivatives have shown cytotoxicity against the HL-60 cell line.[7] The mechanism of action for many of these compounds involves the induction of apoptosis through pathways that can be both p53-dependent and independent.[8]

-

Triazole Derivatives: The 1,2,3-triazole moiety formed via click chemistry is a well-established pharmacophore in anticancer drug design. Triazole derivatives have been shown to act as neuroprotectants and exhibit promising anticancer properties.[9][10][11] The triazole ring can act as a rigid linker to orient other functional groups for optimal binding to biological targets and can also participate in hydrogen bonding interactions.

| Compound Class | Cancer Cell Line | Reported IC50 (µM) * | Reference |

| Benzaldehyde Derivatives | MDA-MB231 (Breast) | 35.40 ± 4.2 | [7] |

| 4-Thiazolidinone Derivatives | MCF-7 (Breast) | 5.02 | [12] |

| 1,2,4-Triazole Scaffolds | HCT116 (Colon) | 3.25 | [10] |

| Note: These values are for analogous compounds and serve to illustrate the potential of derivatives from the core scaffold. |

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of this compound are promising candidates in this field.

-

Schiff Base Derivatives: Schiff bases of salicylaldehydes have a long history of antimicrobial activity.[13][14] Their mechanism of action is often attributed to the azomethine nitrogen, which can form hydrogen bonds with the active sites of enzymes, leading to interference with normal cell processes. The antimicrobial activity of these compounds can be tuned by the nature of the substituent on the amine.

-

Polymeric Antimicrobial Agents: this compound can be used as a monomer or a functionalizing agent in the creation of antimicrobial polymers. For instance, benzaldehyde derivatives have been immobilized onto polymers to create materials with biocidal properties.[15]

| Compound/Derivative | Microorganism | Reported MIC (µg/mL) * | Reference |

| Schiff Base (PC1) | Escherichia coli | 62.5 | [13] |

| Schiff Base (PC1) | Staphylococcus aureus | 62.5 | [13] |

| Schiff Base Cobalt Complex | Various Bacteria | Lower than Streptomycin | [16] |

| Note: These values are for analogous compounds and serve to illustrate the potential of derivatives from the core scaffold. |

Applications in Materials Science and Fluorescent Probes

The unique electronic and photophysical properties that can be engineered into the derivatives of this compound make them attractive for applications in materials science and as fluorescent probes.

Organic Electronics and Polymers

The ability to create extended π-conjugated systems via Sonogashira coupling makes this compound a valuable building block for organic electronic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Furthermore, the ethynyl group allows for the polymerization of this molecule to create functional polymers with tailored properties.[17][18]

Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in modern biology and medicine. The salicylaldehyde core is a known fluorophore, and its properties can be finely tuned through derivatization. By coupling this compound with other molecules via click chemistry or Sonogashira coupling, it is possible to create probes with specific targeting capabilities and desirable photophysical properties, such as high quantum yields and large Stokes shifts.[19][20] The design of such probes often involves a donor-acceptor architecture to modulate the emission wavelength.

| Fluorophore Class | Solvent/Environment | Reported Quantum Yield (Φf) * | Reference |

| Alexa Fluor 488 | Aqueous Buffer | 0.92 | [21] |

| Rhodamine B | Ethanol | 0.31 | [19] |

| DETC | Dichloromethane | 0.3082 | [22] |

| Note: These are examples of established fluorescent dyes to provide context for the target quantum yields in the design of new probes. |

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a typical procedure for the Sonogashira coupling of an aryl halide with this compound.

-

To a solution of the aryl halide (1.0 eq) in a suitable solvent such as THF or DMF, add this compound (1.1-1.5 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.01-0.05 eq).

-

Add a base, commonly an amine such as triethylamine or diisopropylamine (2.0-3.0 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between an organic azide and this compound.

-

Dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable solvent system, often a mixture of t-butanol and water.

-

Prepare a fresh solution of the copper(I) catalyst. This is typically done in situ by adding sodium ascorbate (0.1-0.3 eq) to a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).

-

Add the catalyst solution to the mixture of the alkyne and azide.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

-

If the product is soluble, it can be extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and purified by column chromatography or recrystallization.

Protocol 3: General Procedure for Schiff Base Formation

This protocol provides a general method for the synthesis of Schiff bases from this compound.

-

Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Add the primary amine (1.0-1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by filtration.

-

Wash the solid product with cold ethanol and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent.

Visualizations

Diagram 1: Synthetic Pathways from this compound

Caption: Key synthetic transformations of this compound.

Diagram 2: Sonogashira Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Diagram 3: Workflow for Biological Evaluation of Derivatives

Caption: A typical workflow for the biological evaluation of synthesized derivatives.

Conclusion: A Scaffold of Opportunity

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. The orthogonal reactivity of its aldehyde, hydroxyl, and alkyne functionalities provides a robust platform for the synthesis of a diverse array of complex molecules. From potent anticancer and antimicrobial agents to novel materials for organic electronics and sophisticated fluorescent probes, the derivatives of this versatile scaffold are poised to make significant contributions across a spectrum of scientific disciplines. As synthetic methodologies continue to advance, the full potential of this compound is only beginning to be realized, offering a rich field of exploration for chemists and drug developers alike.

References

- This is a placeholder for a general reference on salicylaldehydes in synthesis.

-

Mason, M., Belvisi, L., Pignataro, L., & Dal Corso, A. (2024). A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs. Chembiochem, 25(7), e202300743. [Link]

-

Pharmacological Evaluation of Novel Triazole Derivatives: Synthesis, Docking, and Biological Studies. (2024). Authorea Preprints. [Link]

-

Ananikov, V. P., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry, 26(67), 15672-15681. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (n.d.). Medires Publishing. [Link]

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. [Link]

-

(a) synthetic route and radical reaction products of salicylaldehyde... (n.d.). ResearchGate. [Link]

-

Li, J., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. European Journal of Medicinal Chemistry, 189, 112071. [Link]

-

Morris, G. A., & Nguyen, S. B. T. (2001). A general route to pyridine-modified salicylaldehydes via Suzuki coupling. Tetrahedron Letters, 42(11), 2093-2096. [Link]

-

Synthesis and biological evaluation of heterocyclic 1,2,4-Triazole scaffolds as promising pharmacological agents. (n.d.). ResearchGate. [Link]

-

Mechanistic Study of Pd/NHC‐Catalyzed Sonogashira Reaction: Discovery of NHC‐Ethynyl Coupling Process. (n.d.). ResearchGate. [Link]

-